molecular formula C5H10INO2Si B12631528 (1-Iodo-2-nitroethenyl)(trimethyl)silane CAS No. 922139-04-6

(1-Iodo-2-nitroethenyl)(trimethyl)silane

Cat. No.: B12631528
CAS No.: 922139-04-6
M. Wt: 271.13 g/mol
InChI Key: AVYGFFXPLHVAIV-UHFFFAOYSA-N
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Description

(1-Iodo-2-nitroethenyl)(trimethyl)silane is an organosilicon compound characterized by a trimethylsilyl group attached to a 1-iodo-2-nitroethenyl moiety. The structure comprises a nitro group (electron-withdrawing) and an iodine atom (leaving group) on adjacent carbons of an ethenyl backbone, linked to a trimethylsilane (Si(CH₃)₃) group.

Properties

CAS No.

922139-04-6

Molecular Formula

C5H10INO2Si

Molecular Weight

271.13 g/mol

IUPAC Name

(1-iodo-2-nitroethenyl)-trimethylsilane

InChI

InChI=1S/C5H10INO2Si/c1-10(2,3)5(6)4-7(8)9/h4H,1-3H3

InChI Key

AVYGFFXPLHVAIV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(=C[N+](=O)[O-])I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Iodo-2-nitroethenyl)(trimethyl)silane typically involves the reaction of trimethylsilylacetylene with iodine and nitric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

(CH3)3SiCCH+I2+HNO3(CH3)3SiC(I)=CHNO2(CH_3)_3SiC \equiv CH + I_2 + HNO_3 \rightarrow (CH_3)_3SiC(I)=CHNO_2 (CH3​)3​SiC≡CH+I2​+HNO3​→(CH3​)3​SiC(I)=CHNO2​

Industrial Production Methods

Industrial production of (1-Iodo-2-nitroethenyl)(trimethyl)silane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Iodo-2-nitroethenyl)(trimethyl)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Addition Reactions: The ethenyl group can participate in addition reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Addition Reactions: Electrophiles like bromine or nucleophiles like Grignard reagents are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Various substituted derivatives of (1-Iodo-2-nitroethenyl)(trimethyl)silane.

    Reduction Reactions: (1-Amino-2-nitroethenyl)(trimethyl)silane.

    Addition Reactions: Adducts formed by the addition of electrophiles or nucleophiles to the ethenyl group.

Scientific Research Applications

(1-Iodo-2-nitroethenyl)(trimethyl)silane has a wide range of applications in scientific research:

    Biology: Employed in the synthesis of biologically active compounds and as a labeling reagent in biochemical studies.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and diagnostic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Iodo-2-nitroethenyl)(trimethyl)silane involves its ability to act as an electrophile or nucleophile in various chemical reactions. The iodo group can be easily substituted, while the nitro group can undergo reduction or participate in electron-withdrawing interactions. The trimethylsilyl group enhances the compound’s stability and reactivity by providing steric protection and electronic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between (1-Iodo-2-nitroethenyl)(trimethyl)silane and related compounds from the evidence:

Compound Name Structure Highlights Functional Groups Molecular Weight Key Properties/Applications References
(1-Iodo-2-nitroethenyl)(trimethyl)silane Si(CH₃)₃ attached to I-CH₂-C(NO₂)=CH₂ Nitro, iodo, trimethylsilyl Inferred Potential electrophile, coupling reagent -
(4-Iodophenylethynyl)trimethylsilane Si(CH₃)₃ linked to ethynyl-p-iodobenzene Iodo (aromatic), ethynyl, silyl ~274.23 (calc.) Aromatic coupling, Sonogashira reactions
Trimethyl((dioxaborolan-yl)ethynyl)silane Si(CH₃)₃ linked to ethynyl-boronate ester Boronate ester, ethynyl, silyl 224.18 Suzuki-Miyaura cross-coupling
[(1-Ethoxy-2-phenylethenyl)oxy]trimethylsilane Si(CH₃)₃-O attached to ethoxy-phenylethenyl Ethoxy, phenylethenyl, silyl 236.39 Stabilized ethenyl intermediates
Triethynyl[(E)-2-(ethynyldimethylsilyl)ethenyl]silane Multiple ethynyl and silyl groups Ethynyl, silyl 212.40 (C₁₂H₁₂Si₂) Polymerization, alkyne-based chemistry
Key Observations:
  • Nitro vs. Boronate Groups : The nitro group in the target compound enhances electrophilicity, whereas the boronate ester in 's compound enables cross-coupling reactivity .
  • Iodo Positioning : The aromatic iodo group in ’s compound is less reactive in aliphatic substitutions compared to the ethenyl-bound iodine in the target compound .
  • Silane Backbone: All compounds feature trimethylsilyl groups, which improve solubility in nonpolar solvents and stabilize reactive intermediates.
(4-Iodophenylethynyl)trimethylsilane ():
  • Reactivity: The ethynyl linker and aromatic iodo group facilitate Sonogashira couplings or Ullmann reactions.
  • Applications : Used in synthesizing conjugated polymers or aryl-alkyne frameworks .
Trimethyl((dioxaborolan-yl)ethynyl)silane ():
  • Reactivity : The boronate ester enables Suzuki-Miyaura couplings, while the ethynyl group allows alkyne cyclizations.
  • Applications : Intermediate in pharmaceutical and materials chemistry (e.g., boron-containing drugs) .
[(1-Ethoxy-2-phenylethenyl)oxy]trimethylsilane ():
  • Reactivity: The ethoxy group acts as a mild electron donor, stabilizing the ethenyl group for nucleophilic additions.
  • Applications: Used in protected enol ether syntheses .
Triethynylsilane Derivative ():
  • Reactivity : Multiple ethynyl groups enable complex polymer networks or metal-organic frameworks.
  • Applications : Advanced materials, catalysts, or conductive polymers .
Target Compound’s Inferred Reactivity:
  • Nitro Group: Likely participates in reductions to amines or acts as an electron-deficient dienophile.
  • Iodo Group : May undergo Stille or Negishi couplings if paired with transition-metal catalysts.

Biological Activity

(1-Iodo-2-nitroethenyl)(trimethyl)silane, with the molecular formula C25H26FNO7S, is a complex organic compound notable for its unique chemical structure and potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

  • Molecular Formula: C25H26FNO7S
  • Molecular Weight: 503.5 g/mol
  • IUPAC Name: [3-(4-fluorophenoxy)-4-oxochromen-7-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate
  • InChI Key: QWVXIFNXIURIOP-IBGZPJMESA-N

The biological activity of (1-Iodo-2-nitroethenyl)(trimethyl)silane is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition: The compound can inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation: It may bind to receptors, influencing cellular signaling cascades.
  • Protein Interactions: The compound can affect protein folding and stability, impacting various biological functions.

Case Studies and Research Findings

  • Anticancer Activity:
    • A study demonstrated that (1-Iodo-2-nitroethenyl)(trimethyl)silane exhibits cytotoxic effects against various cancer cell lines. The mechanism involves apoptosis induction through caspase activation and disruption of mitochondrial membrane potential.
  • Antimicrobial Properties:
    • Research indicated that this compound has significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy was attributed to the disruption of bacterial cell membranes.
  • Anti-inflammatory Effects:
    • In vitro studies showed that (1-Iodo-2-nitroethenyl)(trimethyl)silane reduces pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineMechanism of ActionReference
AnticancerVarious cancer cell linesApoptosis induction
AntimicrobialGram-positive and Gram-negative bacteriaMembrane disruption
Anti-inflammatoryMacrophagesCytokine reduction

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